molecular formula C8H7BrF2O B6226353 2-bromo-4-(difluoromethyl)-1-methoxybenzene CAS No. 1261876-28-1

2-bromo-4-(difluoromethyl)-1-methoxybenzene

Cat. No. B6226353
CAS RN: 1261876-28-1
M. Wt: 237
InChI Key:
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Description

“2-bromo-4-(difluoromethyl)-1-methoxybenzene” is a chemical compound with a bromine atom, a difluoromethyl group, and a methoxy group attached to a benzene ring. The positions of these substituents on the benzene ring are indicated by the numbers in the name .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring with the bromine, difluoromethyl, and methoxy groups attached at the 2nd, 4th, and 1st positions, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the characteristics of its functional groups and their positions on the benzene ring. For example, the presence of the bromine atom would likely make the compound relatively dense and possibly reactive .

Scientific Research Applications

Synthesis and Chemical Properties

2-Bromo-4-(difluoromethyl)-1-methoxybenzene is a compound of interest in synthetic chemistry, particularly for its use in preparing sterically protected diphosphene and fluorenylidenephosphine, which contain low-coordinate phosphorus atoms. This compound facilitates studies on electronic perturbations induced by the p-methoxy group, as evidenced by UV–vis spectra and ^31P NMR chemical shifts, highlighting its utility in understanding electronic effects in complex molecular systems (Toyota et al., 2003).

Electrocatalysis and Organic Synthesis

In the realm of organic synthesis, its analogs have been utilized in selective radical cyclization reactions, producing tetrahydrofuran derivatives. These reactions are catalyzed by electrogenerated nickel(I) complexes, demonstrating the compound's role in facilitating complex organic transformations with high yields, which is pivotal for developing new synthetic routes in organic chemistry (Esteves et al., 2007).

Material Science and Liquid Crystals

Another avenue of research involves the synthesis of enantiopure trioxadecalin derived liquid crystals, where derivatives of bromobenzene (including methoxy analogs) are key intermediates. These compounds are essential for creating chiral liquid crystals, showcasing the chemical's utility in material science and the development of advanced materials with specific optical properties (Bertini et al., 2003).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-4-(difluoromethyl)-1-methoxybenzene involves the bromination of 4-(difluoromethyl)-1-methoxybenzene followed by the methylation of the resulting intermediate.", "Starting Materials": [ "4-(difluoromethyl)-1-methoxybenzene", "Bromine", "Sodium hydroxide", "Methyl iodide", "Potassium carbonate", "Acetone", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 4-(difluoromethyl)-1-methoxybenzene in acetone.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature.", "Step 3: After the addition of bromine is complete, continue stirring the reaction mixture for an additional 2 hours.", "Step 4: Add sodium hydroxide to the reaction mixture to neutralize any remaining bromine.", "Step 5: Extract the product with diethyl ether and wash the organic layer with water.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 2-bromo-4-(difluoromethyl)-1-methoxybenzene as a yellow solid.", "Step 7: Dissolve 2-bromo-4-(difluoromethyl)-1-methoxybenzene in acetone.", "Step 8: Add methyl iodide and potassium carbonate to the solution and stir at room temperature for 2 hours.", "Step 9: Quench the reaction with water and extract the product with diethyl ether.", "Step 10: Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the final product, 2-bromo-4-(difluoromethyl)-1-methoxybenzene, as a white solid." ] }

CAS RN

1261876-28-1

Product Name

2-bromo-4-(difluoromethyl)-1-methoxybenzene

Molecular Formula

C8H7BrF2O

Molecular Weight

237

Purity

95

Origin of Product

United States

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